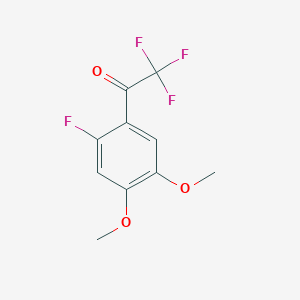

2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

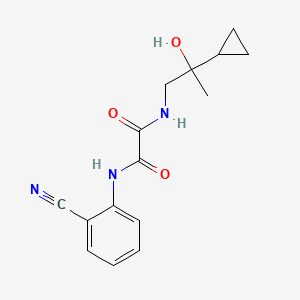

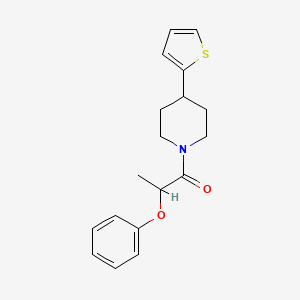

2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone is a chemical compound with the CAS Number: 1516199-30-6 . It has a molecular weight of 252.17 and its IUPAC name is 2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone . The compound is a powder at room temperature .

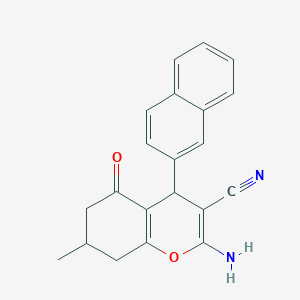

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F4O3/c1-16-7-3-5 (9 (15)10 (12,13)14)6 (11)4-8 (7)17-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound has a melting point of 99-100°C . It is a powder at room temperature and is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of Phosphorus Compounds : Kalantari et al. (2006) described a method for synthesizing phosphorus compounds with trifluoromethyl or trichloromethyl groups. This involved a one-pot condensation of triphenylphosphine and dialkyl acetylenedicarboxylate in the presence of NH-acid compounds, including 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone, leading to compounds like dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate (Kalantari et al., 2006).

Microwave-Assisted Fluorination : Thvedt et al. (2009) developed a microwave-assisted fluorination method for 1-arylethanones to their corresponding 1-aryl-2-fluoroethanones. This process is notable for its reduction in reaction time and reagent consumption, highlighting the utility of trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone in fluorination processes (Thvedt et al., 2009).

Synthesis of Heterocyclic Compounds : Nijhuis et al. (2010) discussed the synthesis of 2,2,2-trifluoro-1-[2-(dialkylamino)phenyl]ethanones and their use in creating a mixture of cis- and trans-pyrrolo- and pyrido[1,2-a][3,1]benzoxazines. This showcases the role of trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone in the synthesis of complex heterocyclic structures (Nijhuis et al., 2010).

Asymmetric Synthesis of Enantiomers : Demir et al. (2001) demonstrated the selective conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and oxime ethers, leading to enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine. This highlights the compound's application in the field of chiral chemistry (Demir et al., 2001).

Material Chemistry and Polymer Science

- Hyperbranched Polymers : Segawa et al. (2010) synthesized a range of hyperbranched polymers, including 100% hyperbranched polymers, by self-polycondensation of 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone. This research opens up new possibilities in the creation of novel polymer materials with controlled degrees of branching (Segawa et al., 2010).

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H315, H319, H335 . These codes correspond to the following hazards: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . The compound has a GHS07 pictogram and the signal word “Warning” is used .

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c1-16-7-3-5(9(15)10(12,13)14)6(11)4-8(7)17-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEAZYZMAJUHMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)C(F)(F)F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Oxetan-3-yl)phenyl]methanamine](/img/structure/B2425997.png)

![2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2426000.png)

![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2426001.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2426016.png)

![Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2426018.png)